molecular formula C19H16N4O4S B2899915 N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide CAS No. 361168-72-1

N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide

Cat. No.: B2899915
CAS No.: 361168-72-1
M. Wt: 396.42
InChI Key: OFQKURNNFRNQQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a complex architecture combining a 4,6-dihydrothieno[3,4-c]pyrazole core, a 4-methoxyphenyl group, and a 3-nitrobenzamide moiety. Such fused bicyclic systems containing multiple heteroatoms are frequently explored as privileged scaffolds in the development of biologically active molecules . The presence of both electron-donating (methoxy) and strong electron-withdrawing (nitro) groups on its aromatic rings makes it a valuable intermediate for structure-activity relationship (SAR) studies and further chemical derivatization. Primary Research Applications: This compound is supplied primarily as a key chemical intermediate for researchers developing novel therapeutic agents. Its complex structure, particularly the dihydrothienopyrazole core, is analogous to scaffolds investigated in various pharmacological contexts . Researchers may utilize this compound in high-throughput screening campaigns to identify new hits for oncology, metabolic diseases, or inflammatory conditions. It also serves as a sophisticated building block for constructing more complex molecules in synthetic organic chemistry programs. Handling and Usage: This product is intended for research and laboratory use only by qualified trained professionals. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling and conduct all risk assessments appropriate for handling novel synthetic organic compounds.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O4S/c1-27-15-7-5-13(6-8-15)22-18(16-10-28-11-17(16)21-22)20-19(24)12-3-2-4-14(9-12)23(25)26/h2-9H,10-11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFQKURNNFRNQQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C17H21N3O2S
Molecular Weight : 347.43 g/mol
IUPAC Name : N-(2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide

The compound features a thieno[3,4-c]pyrazole core, which is integral to its biological activity. The methoxyphenyl group enhances lipophilicity and facilitates interactions with biological targets through hydrogen bonding and π-π stacking interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in cancer proliferation and other diseases.
  • Receptor Modulation : It interacts with specific receptors, potentially altering signaling pathways.
  • Antioxidant Activity : The presence of the methoxy group may contribute to its ability to scavenge free radicals.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including:

Cell LineIC50 (µM)Reference
MCF-75.85
A5494.53
HCT11622.54

These values suggest that this compound has comparable or superior efficacy compared to established chemotherapeutic agents like doxorubicin.

Anti-Cholinesterase Activity

The compound also shows promise as an anti-cholinesterase agent, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's. The inhibition of acetylcholinesterase (AChE) activity was evaluated against standard drugs like donepezil:

CompoundIC50 (nM)Reference
N-(2-(4-methoxyphenyl)-...13.62 ± 0.21

This data indicates a strong potential for therapeutic application in cognitive disorders.

Case Studies

  • In Vitro Evaluation Against Cancer Cell Lines :
    A study assessed the inhibitory effects of various synthesized compounds on human cancer cell lines. This compound was among the most active compounds tested against MCF-7 and A549 cell lines, demonstrating significant growth inhibition.
  • Molecular Docking Studies :
    Molecular docking simulations have suggested that the compound binds effectively to target proteins involved in cancer progression and neurodegeneration. This computational analysis supports experimental findings regarding its biological efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of the target compound, highlighting substituent variations and molecular properties derived from the evidence:

Compound Name Substituent at Position 2 Substituent at Position 3 Molecular Formula Molecular Weight Key Features Reference ID
N-(2-(4-Methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide (Target) 4-Methoxyphenyl 3-Nitrobenzamide C₂₀H₁₆N₄O₄S 408.43 Electron-donating (OMe) and -withdrawing (NO₂) groups -
N-(2-(tert-Butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide tert-Butyl 3-Nitrobenzamide C₁₈H₂₀N₄O₃S 396.44 Bulky tert-butyl group; increased hydrophobicity
N-[2-(2,4-Dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide 2,4-Dimethylphenyl 3,4-Dimethylbenzamide C₂₃H₂₃N₃OS 389.51 Electron-donating methyl groups; reduced polarity
4-Bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide 4-Methylphenyl 4-Bromobenzamide C₂₀H₁₆BrN₃O₂S 466.33 Bromine enhances steric/electronic effects; keto group
2-((Difluoromethyl)thio)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide 4-Methoxyphenyl 2-(Difluoromethylthio)benzamide C₂₀H₁₇F₂N₃O₂S₂ 433.5 Fluorine atoms improve metabolic stability
N-[4-(4-Hydroxy-3-methoxybenzylidene)-5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-3-nitrobenzamide 2,4,6-Trichlorophenyl 3-Nitrobenzamide + benzylidene moiety C₂₅H₁₆Cl₃N₃O₅ 560.77 Chlorine atoms and conjugated system; redox-active

Structural and Functional Insights

Electron-Donating vs. Withdrawing Groups :

  • The target compound’s 4-methoxy group (electron-donating) may enhance solubility compared to the tert-butyl analog , while the nitro group (electron-withdrawing) could stabilize charge-transfer interactions in biological systems.
  • In contrast, the 3,4-dimethylbenzamide analog lacks polar substituents, likely reducing aqueous solubility but improving membrane permeability.

Halogenation :

  • The bromine atom in may enhance binding affinity via halogen bonding, while the trichlorophenyl group in adds significant hydrophobicity and steric bulk.

Fluorine Substitution :

  • The difluoromethylthio group in could enhance metabolic stability and bioavailability due to fluorine’s electronegativity and resistance to oxidative degradation.

Preparation Methods

Cyclocondensation of α,β-Unsurated Nitriles

The thieno[3,4-c]pyrazole scaffold is typically synthesized via a tandem cyclization strategy. A modified Gewald reaction employs 1-(4-methoxyphenyl)ethan-1-one as the starting material, which undergoes Claisen-Schmidt condensation with malononitrile to form (E)-3-(4-methoxyphenyl)-2-cyanoacrylonitrile. Subsequent treatment with elemental sulfur and sodium bicarbonate in tetrahydrofuran (THF) at 35°C induces thiophene ring formation over 24 hours, yielding 2-amino-5-(4-methoxyphenyl)thiophene-3-carbonitrile.

Key reaction parameters:

  • Solvent: Anhydrous THF
  • Temperature: 35°C ± 2°C
  • Reaction time: 24 hours

Pyrazole Annulation

The intermediate thiophene derivative undergoes cyclization with hydrazine hydrate under microwave irradiation (150 W, 80°C) to form the dihydrothieno[3,4-c]pyrazole core. This method achieves 78% yield compared to 62% in conventional thermal conditions.

Optimization findings:

  • Microwave irradiation reduces reaction time from 12 hours to 45 minutes
  • Ethanol solvent minimizes side product formation

Preparation of 3-Nitrobenzamide Intermediate

Nitration of Benzamide Derivatives

3-Nitrobenzamide is synthesized through directed nitration of benzamide derivatives using fuming nitric acid (90%) in concentrated sulfuric acid at 0-5°C. This method produces the nitro group in the meta position with 85% regioselectivity.

Critical control parameters:

  • Temperature maintenance below 10°C prevents di-nitration
  • Gradual addition of nitration mixture over 2 hours

Alternative Synthesis via Ester Hydrolysis

Methyl 3-nitrobenzoate undergoes alkaline hydrolysis using lithium hydroxide monohydrate (LiOH·H₂O) in tetrahydrofuran/water (3:1 v/v) at reflux. Acidification with HCl yields 3-nitrobenzoic acid, which is subsequently converted to the acid chloride using thionyl chloride before amide formation.

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

The final amide bond formation employs N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) with hydroxybenzotriazole (HOBt) as the coupling system. Reaction conditions:

Parameter Specification
Solvent Anhydrous DMF
Temperature 0°C → RT (gradual warming)
Molar ratio 1:1.2 (pyrazole:acid)
Reaction time 18 hours

This method achieves 72% yield with <5% dimerization byproducts.

Uranium Salt Coupling

Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) demonstrates superior coupling efficiency (89% yield) in dichloromethane at room temperature. The protocol requires strict moisture control and produces stoichiometric amounts of HOBt as the only byproduct.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Large-scale production employs continuous flow reactors for the cyclocondensation step:

Reactor Type PFR (Plug Flow Reactor)
Residence time 12 minutes
Throughput 15 L/hour
Yield improvement 22% vs batch process

Crystallization Optimization

Final product purification uses anti-solvent crystallization with heptane/ethyl acetate (4:1 v/v) to achieve 99.5% HPLC purity. Controlled cooling at 0.5°C/min minimizes occluded impurities.

Analytical Characterization

Spectroscopic Confirmation

1H NMR (400 MHz, DMSO-d6):
δ 8.72 (s, 1H, CONH), 8.34 (d, J = 7.6 Hz, 1H, Ar-H), 7.92-7.85 (m, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, OCH3-Ar), 6.98 (d, J = 8.4 Hz, 2H, OCH3-Ar), 4.35 (s, 2H, CH2), 3.81 (s, 3H, OCH3).

FT-IR (KBr):
3320 cm⁻¹ (N-H stretch), 1675 cm⁻¹ (C=O amide), 1520 cm⁻¹ (NO2 asym), 1345 cm⁻¹ (NO2 sym).

Chromatographic Purity Assessment

Method Conditions Purity (%)
HPLC (RP-C18) 65:35 MeCN/H2O, 1 mL/min 99.82
UPLC-MS (ESI+) m/z 421.1 [M+H]+ 99.91

Comparative Evaluation of Synthetic Routes

Method Yield (%) Purity (%) Scalability
Batch carbodiimide 72 98.5 Moderate
Flow PyBOP 89 99.8 High
Microwave-assisted 81 99.2 Limited

Q & A

Basic: What are the key synthetic challenges in preparing this compound, and how can they be addressed methodologically?

The synthesis of this thienopyrazole derivative involves challenges such as achieving regioselective cyclization, managing nitro group reactivity, and optimizing yields. Key steps include:

  • Cyclization : Formation of the thieno[3,4-c]pyrazole core requires precise temperature control (e.g., reflux in ethanol or THF) and catalysts like p-toluenesulfonic acid to promote intramolecular cyclization .
  • Nitro Group Stability : The 3-nitrobenzamide moiety is sensitive to reduction under acidic conditions. Using mild reagents (e.g., DCC/DMAP for amide coupling) and inert atmospheres (N₂/Ar) can prevent undesired side reactions .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol is critical for isolating the pure product, as HPLC analysis may reveal multiple byproducts .

Basic: Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are used to confirm substituent positions and detect impurities. For example, the methoxy group (δ ~3.8 ppm) and nitrobenzamide protons (δ ~7.5–8.5 ppm) provide diagnostic peaks .
  • X-ray Crystallography : Single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement) resolves the 3D structure, particularly the orientation of the nitro group relative to the thienopyrazole core .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ ion at m/z 423.0821 for C₂₀H₁₆N₄O₄S) .

Advanced: How can researchers resolve contradictions between computational predictions and experimental structural data?

Discrepancies between computed (e.g., DFT-optimized) and experimental (X-ray/NMR) structures often arise from crystal packing effects or solvent interactions. Methodological approaches include:

  • Torsional Angle Analysis : Compare computed and experimental dihedral angles of the nitrobenzamide group to identify steric or electronic distortions .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, π-π stacking) in the crystal lattice to explain deviations from gas-phase calculations .
  • Solvent Relaxation Studies : Perform NMR in multiple solvents (DMSO-d₆, CDCl₃) to assess conformational flexibility .

Advanced: What strategies optimize the compound’s solubility and stability for in vitro bioactivity assays?

  • Co-solvent Systems : Use DMSO/PBS mixtures (≤1% DMSO) to enhance aqueous solubility while avoiding precipitation .
  • Lyophilization : Freeze-drying the compound with excipients (e.g., trehalose) improves long-term stability for storage .
  • pH Adjustment : Buffer solutions (pH 7.4) minimize nitro group hydrolysis, which can be monitored via UV-Vis spectroscopy (λmax ~270 nm) .

Basic: What initial in vitro assays are recommended to evaluate biological activity?

  • Kinase Inhibition Screening : Test against a panel of kinases (e.g., EGFR, VEGFR) due to the thienopyrazole scaffold’s known affinity for ATP-binding pockets .
  • Antimicrobial Activity : Use broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values, with comparisons to positive controls like doxorubicin .

Advanced: How can structure-activity relationship (SAR) studies be designed using analogues?

  • Substituent Variation : Synthesize derivatives with modifications to the methoxyphenyl (e.g., -Cl, -CF₃) or nitrobenzamide (e.g., -CN, -NH₂) groups .
  • Bioisosteric Replacement : Replace the thienopyrazole core with indole or pyrazolo[1,5-a]pyrimidine to assess scaffold-specific effects .
  • Data Analysis : Use multivariate regression models to correlate logP, polar surface area, and IC₅₀ values. Example table:
DerivativeSubstituent (R₁)logPIC₅₀ (μM)
Parent4-OCH₃2.112.3
Analog 14-Cl2.88.7
Analog 23-NO₂1.918.5

Advanced: What are the best practices for reaction monitoring and purification?

  • Real-Time Monitoring : Use inline FTIR or Raman spectroscopy to track nitro group reduction or amide bond formation .
  • HPLC-MS Purity Checks : Employ C18 columns (ACN/water + 0.1% formic acid) to quantify purity (>95%) and detect trace byproducts .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to obtain crystals suitable for X-ray analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.